molecular formula C23H18ClFN2O3S B2541888 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 895998-42-2

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2541888
CAS RN: 895998-42-2
M. Wt: 456.92
InChI Key: GVMFNWHREQNTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide, also known as CHIR-99021, is a small molecule that has gained significant attention in the field of stem cell research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.

Scientific Research Applications

Antidiabetic Effects

Indole derivatives may impact glucose metabolism and insulin sensitivity. While our compound’s specific effects remain unknown, its indole structure hints at potential antidiabetic properties.

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c24-17-7-5-6-16(12-17)15-31(29,30)22-13-27(21-11-4-1-8-18(21)22)14-23(28)26-20-10-3-2-9-19(20)25/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMFNWHREQNTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3F)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-fluorophenyl)acetamide

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